N-methyl-1-pyridin-4-ylethanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

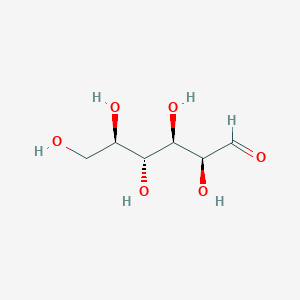

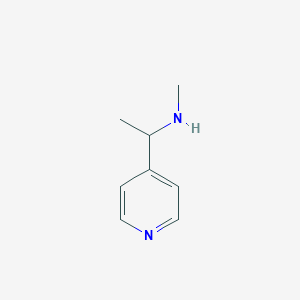

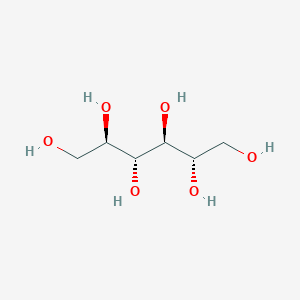

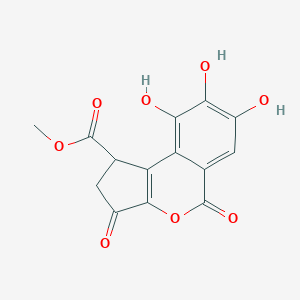

“N-methyl-1-pyridin-4-ylethanamine” is a chemical compound with the molecular formula C8H12N2 . It has a molecular weight of 136.19 g/mol . The IUPAC name for this compound is N-methyl-1-pyridin-4-ylethanamine .

Molecular Structure Analysis

The molecular structure of “N-methyl-1-pyridin-4-ylethanamine” can be represented by the canonical SMILES string CC(C1=CC=NC=C1)NC . This compound has a complexity of 87.3 .

Physical And Chemical Properties Analysis

“N-methyl-1-pyridin-4-ylethanamine” has a XLogP3-AA value of 0.6, indicating its lipophilicity . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound has a rotatable bond count of 2 . Its exact mass and monoisotopic mass are both 136.100048391 g/mol . The topological polar surface area is 24.9 Ų .

Aplicaciones Científicas De Investigación

Anticonvulsant Potential

Research has indicated that Schiff bases of 3-aminomethyl pyridine, including compounds related to N-methyl-1-pyridin-4-ylethanamine, exhibit potential as anticonvulsant agents. A study by Pandey and Srivastava (2011) synthesized a series of these bases and found several compounds that provided seizure protection in various models. This research suggests a potential application of N-methyl-1-pyridin-4-ylethanamine derivatives in treating convulsive disorders (Pandey & Srivastava, 2011).

Photocytotoxicity in Cancer Treatment

Iron(III) complexes of pyridoxal Schiff bases, chemically related to N-methyl-1-pyridin-4-ylethanamine, have been investigated for their photocytotoxic properties in cancer cells. Basu et al. (2015) studied these complexes and observed remarkable photocytotoxicity with selective cellular uptake. This suggests potential applications in targeted cancer therapy using light-activated compounds (Basu et al., 2015).

Electro-Optic Materials

A study by Facchetti et al. (2003) explored the use of pyrrole-based donor-acceptor chromophores, including derivatives of N-methyl-1-pyridin-4-ylethanamine, for electro-optic applications. The synthesis of these chromophores and their layer-by-layer self-assembly into nonlinear optical/electro-optic multilayers demonstrates their potential in the development of advanced electro-optic materials (Facchetti et al., 2003).

Corrosion Inhibition

Research has also shown the efficacy of Schiff bases, related to N-methyl-1-pyridin-4-ylethanamine, as corrosion inhibitors. Murmu et al. (2019) synthesized Schiff bases and found them effective in inhibiting corrosion on mild steel in acidic medium. This suggests potential industrial applications in corrosion protection (Murmu et al., 2019).

Solar Cell Enhancement

Compounds related to N-methyl-1-pyridin-4-ylethanamine have been used to enhance the performance of dye-sensitized solar cells (DSSCs). Wei et al. (2015) synthesized pyridine-anchor co-adsorbents that improved the efficiency of DSSCs, suggesting a role for such compounds in the development of more efficient solar energy technologies (Wei et al., 2015).

Mecanismo De Acción

Target of Action

N-Methyl-1-(pyridin-4-yl)ethanamine, also known as N-methyl-1-pyridin-4-ylethanamine, primarily targets the Cyclooxygenases (COXs) . COXs are key enzymes in the biosynthesis of prostaglandins, which play a significant role in inflammation, pain, and fever.

Mode of Action

The compound exhibits its action by inhibiting the expression and activities of COXs . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain.

Biochemical Pathways

The primary biochemical pathway affected by N-Methyl-1-(pyridin-4-yl)ethanamine is the prostaglandin synthesis pathway . By inhibiting COXs, the compound disrupts this pathway, leading to a decrease in the production of prostaglandins. The downstream effect of this disruption is a reduction in inflammation and pain.

Propiedades

IUPAC Name |

N-methyl-1-pyridin-4-ylethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-7(9-2)8-3-5-10-6-4-8/h3-7,9H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUIKHERDKLRMFH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=NC=C1)NC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30588321 |

Source

|

| Record name | N-Methyl-1-(pyridin-4-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

158958-52-2 |

Source

|

| Record name | N-Methyl-1-(pyridin-4-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl[1-(pyridin-4-yl)ethyl]amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S,4R,5S)-5-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one](/img/structure/B117819.png)

![Bicyclo[2.2.1]heptan-2-amine, 1-methyl-, (1R-endo)-(9CI)](/img/structure/B117820.png)

![N'-[1-Aminopropylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B117839.png)